molecular formula C12H11N3O B5140002 N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B5140002
M. Wt: 213.23 g/mol
InChI Key: QVSDVCJMRMYMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzofuro[3,2-d]pyrimidine derivatives are important heterocyclic moieties that have been considered as templates for drug discovery for many years . They demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .


Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives can be prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .


Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .


Chemical Reactions Analysis

The iminophosphorane in the synthesis process also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be analyzed using techniques like 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .

Scientific Research Applications

Drug Discovery Template

Derivatives of benzofuro[3,2-d]pyrimidine, which are important heterocyclic moieties, have been considered as templates for drug discovery for many years . They demonstrate a broad spectrum of biological activities .

Anti-Inflammatory Applications

These compounds have shown potential in anti-inflammatory applications . This makes them valuable in the development of treatments for conditions characterized by inflammation.

Antiviral Applications

Benzofuro[3,2-d]pyrimidine derivatives have also been found to have antiviral properties . This suggests potential use in the development of antiviral drugs.

Analgesic Applications

These compounds have demonstrated analgesic (pain-relieving) properties . This could make them useful in the development of new pain management medications.

Anti-Proliferative Applications

Benzofuro[3,2-d]pyrimidine derivatives have shown anti-proliferative effects . This means they may be useful in the development of treatments for conditions characterized by abnormal cell growth, such as cancer.

Antimicrobial Applications

These compounds have also demonstrated antimicrobial properties . This suggests potential use in the development of new antimicrobial agents.

Mechanism of Action

Mechanism of Action of N-ethyl1benzofuro[3,2-d]pyrimidin-4-amine

properties

IUPAC Name

N-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-2-13-12-11-10(14-7-15-12)8-5-3-4-6-9(8)16-11/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSDVCJMRMYMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl[1]benzofuro[3,2-d]pyrimidin-4-amine

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